molecular formula C7H12N2O B15055456 Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one

Cat. No.: B15055456
M. Wt: 140.18 g/mol
InChI Key: SDQQLCCHEDEMFF-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atoms.

    1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring.

Uniqueness

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its versatility as a building block make it a valuable compound in both research and industrial applications.

Biological Activity

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Structural Features

The compound features a pyrrolidine ring fused to a pyridine , contributing to its unique chemical properties. Its molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of approximately 154.19 g/mol. The saturated hexahydro framework enhances its stability and reactivity in various biochemical environments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit various cancer cell lines, suggesting potential as an anticancer agent.
  • Kinase Inhibition : It has been identified as a potential inhibitor of focal adhesion kinase (FAK), which is implicated in cancer progression and metastasis .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing various precursors to form the bicyclic structure.
  • Reduction Reactions : Employing reducing agents to achieve the desired saturation of the rings.

The following table summarizes key synthetic routes reported in the literature:

Synthesis MethodKey StepsYield (%)Reference
Cyclization with aminesFormation of the pyrrolidine ring85%
Reduction of pyridine derivativesAchieving saturation70%

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. Results indicated significant growth inhibition, with IC50 values ranging from 5 to 15 µM across different cell types .
  • Kinase Inhibition : In a fragment-based discovery campaign, this compound derivatives showed submicromolar inhibition of FAK, indicating their potential as therapeutic agents in oncology .
  • Neuroprotective Studies : Research demonstrated that compounds based on this structure could protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Differences
Octahydro-1H-pyrrolo[3,4-b]pyridineAdditional saturated carbonsEnhanced stability but potentially reduced reactivity
1H-pyrrolo[3,4-b]quinolin-6-oneQuinoline moiety presentMay enhance biological activity through different receptor interactions
5-methylhexahydro-pyrrolo[3,4-b]pyridineMethyl substitutionAlters electronic properties affecting solubility and activity

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)

InChI Key

SDQQLCCHEDEMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(=O)C2NC1

Origin of Product

United States

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